[4-(Prop-1-en-2-yl)cyclohexyl]methanol
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Overview
Description
cis-Isopulegone, also known as pulegone, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. cis-Isopulegone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cis-isopulegone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, cis-isopulegone can be found in fats and oils. This makes cis-isopulegone a potential biomarker for the consumption of this food product.
Scientific Research Applications
Analytical Chemistry and Detection Techniques
- Methanol Detection in Fermentation Products : Methanol, a compound related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, can be effectively detected using a hybrid capillary electrophoresis device with electrochemical preprocessing and contactless conductivity detection. This technique is particularly useful for identifying methanol concentrations in products like moonshine, offering an alternative to traditional chromatographic methods (Santos et al., 2017).
Organic Synthesis and Catalysis
- Methanol as a Hydrogen Donor in Homogeneous Catalysis : Methanol, closely related to this compound, serves as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly in the reduction of ketones to alcohols. This process often results in the oxidation of methanol to methyl formate, demonstrating its utility in organic synthesis (Smith & Maitlis, 1985).
Pharmacological Research
- Enantio-Specific Antitubercular Activity : Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, a compound structurally similar to this compound, has been studied for its enantio-specific antitubercular activity. This research emphasizes the importance of evaluating individual stereoisomers for pharmacological activity, with specific isomers showing potent antitubercular properties (Shekar et al., 2014).
Environmental Applications
- MCHM in Coal Beneficiation : 4-Methyl cyclohexane methanol (MCHM), a compound related to this compound, is used in coal beneficiation. Studies have shown that MCHM is either volatilized or sorbed during the beneficiation process, indicating its limited transport out of coal beneficiation plants under normal conditions (He, Noble, & Ziemkiewicz, 2015).
properties
CAS RN |
22521-57-9 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |
InChI Key |
GMYHXOPIKMGWOM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1)CO |
Canonical SMILES |
CC(=C)C1CCC(CC1)CO |
physical_description |
Solid |
synonyms |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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